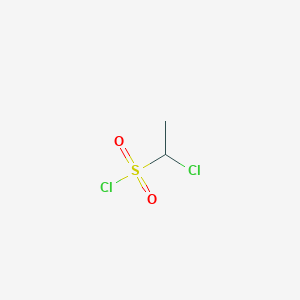

1-Chloroethane-1-sulfonyl chloride

Description

Significance of Sulfonyl Chlorides as Versatile Synthetic Intermediates

Sulfonyl chlorides (R-SO₂Cl) represent a pivotal class of organic compounds that serve as crucial intermediates in a wide array of chemical transformations. magtech.com.cn Their importance is rooted in the high reactivity of the sulfonyl chloride functional group, which renders them powerful electrophiles. nih.gov This reactivity allows them to readily engage with a diverse range of nucleophiles, making them indispensable building blocks in both organic and medicinal chemistry. magtech.com.cnenamine.net

One of the most prominent applications of sulfonyl chlorides is in the synthesis of sulfonamides, a significant class of compounds with a broad spectrum of biological activities, which has led to the development of numerous drugs. magtech.com.cnenamine.net The formation of the sulfonamide bond through the reaction of a sulfonyl chloride with a primary or secondary amine is a robust and efficient process, widely utilized in combinatorial chemistry and drug discovery. enamine.net Beyond sulfonamides, sulfonyl chlorides are precursors to other vital functional groups, including sulfonate esters (via reaction with alcohols), sulfones, and sulfinic acids. nih.gov

The versatility of sulfonyl chlorides also extends to their role as a source for various reactive species, such as sulfenes, sulfonyl radicals, and aryl radicals, which can participate in cycloadditions, radical reactions, and ionic reactions. magtech.com.cn This multifaceted reactivity enables their use in complex molecular constructions, including the synthesis of heterocyclic compounds. magtech.com.cnrit.edu Methodologies for synthesizing sulfonyl chlorides have evolved from classical methods, such as the dehydration of sulfonic acids with strong oxidizing agents, to more modern, milder, and chemoselective approaches, further enhancing their accessibility and utility in contemporary synthesis. nih.govnih.govorganic-chemistry.org

Structural Context and Importance of 1-Chloroethane-1-sulfonyl chloride in Contemporary Chemical Research

Within the broader family of sulfonyl chlorides, this compound holds a specific position due to its unique structure. Its molecular framework features an ethane (B1197151) backbone where a sulfonyl chloride group (–SO₂Cl) and a chlorine atom are both attached to the same carbon atom (the alpha-carbon). uni.lu This α-chloro substitution significantly influences the compound's reactivity, making it a subject of interest in specialized synthetic applications.

This compound is a reactive intermediate primarily utilized in organic synthesis for creating more complex molecules. Its electrophilic nature, conferred by the sulfonyl chloride group, allows it to react with nucleophiles like amines and alcohols to form sulfonamides and sulfonyl esters, respectively. The presence of the additional chlorine atom on the alpha-carbon provides a further site for potential chemical modification, offering pathways to α-functionalized sulfonated compounds that are not directly accessible from simple alkanesulfonyl chlorides like ethanesulfonyl chloride. nih.govnih.gov

In contemporary research, this compound and related α-chloroalkanesulfonyl derivatives are explored for their potential in generating sulfenes and in the synthesis of novel heterocyclic structures and other functionally complex molecules. nih.gov The compound serves as a valuable tool for chemists aiming to introduce the ethanesulfonyl moiety with concurrent or subsequent manipulation of the α-chloro position.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | 1-chloroethanesulfonyl chloride |

| Molecular Formula | C₂H₄Cl₂O₂S |

| Molecular Weight | 163.02 g/mol |

| CAS Number | 3518-66-9 |

| Structure | A sulfonyl chloride group and a chlorine atom attached to the same carbon of an ethane backbone. |

| Primary Use | Reactive intermediate in organic synthesis. |

Structure

3D Structure

Properties

IUPAC Name |

1-chloroethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl2O2S/c1-2(3)7(4,5)6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWDWJZNNYTMJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20500355 | |

| Record name | 1-Chloroethane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3518-66-9 | |

| Record name | 1-Chloroethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3518-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloroethane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloroethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 1 Chloroethane 1 Sulfonyl Chloride

Direct Synthesis Routes to 1-Chloroethane-1-sulfonyl chloride

Direct synthesis methods target the formation of this compound from closely related precursors, offering a potentially more streamlined synthetic sequence.

Synthesis from 1-Chloroethanesulfinic Acid

A plausible direct route to this compound involves the chlorination of its corresponding sulfinic acid, 1-chloroethanesulfinic acid. This transformation is a general method for the preparation of sulfonyl chlorides. The process typically involves treating the sulfinic acid or its salt with a suitable chlorinating agent.

One patented method describes the production of fluorinated alkyl sulfonyl chlorides by reacting a salt of a sulfinic acid with a chlorinating agent. wipo.int This principle can be extended to the synthesis of this compound. The reaction would proceed by the nucleophilic attack of the sulfinate anion on the chlorinating agent, leading to the formation of the sulfonyl chloride.

Reaction Scheme: Cl-CH(CH₃)-SO₂H + Chlorinating Agent → Cl-CH(CH₃)-SO₂Cl

Common chlorinating agents for this type of transformation include thionyl chloride (SOCl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). The choice of reagent and reaction conditions, such as solvent and temperature, would be critical to optimize the yield and purity of the final product.

General Methodologies for Alkylsulfonyl Chlorides with Relevance to this compound

Several general synthetic methods for preparing alkylsulfonyl chlorides are well-established. These can be adapted for the synthesis of this compound, starting from various sulfur-containing compounds.

Oxidative Chlorosulfonation of Sulfur-Containing Precursors

Oxidative chlorosulfonation is a robust and widely used method for the synthesis of sulfonyl chlorides from various sulfur-containing starting materials, such as thiols, disulfides, thioacetates, and S-alkyl isothiouronium salts. organic-chemistry.orgorganic-chemistry.org This one-pot reaction involves the oxidation of the sulfur atom and its simultaneous chlorination. A variety of oxidizing and chlorinating systems have been developed to achieve this transformation efficiently and under mild conditions. lookchem.comresearchgate.net

For the synthesis of this compound, a suitable precursor would be 1-chloroethanethiol or its corresponding disulfide. The reaction is typically carried out in the presence of a chlorinating agent and an oxidizing agent in an appropriate solvent. Some of the reagent systems that have been successfully employed for the synthesis of alkylsulfonyl chlorides are summarized in the table below.

| Precursor Type | Reagent System | Key Features |

| S-Alkyl Isothiourea Salts | Bleach (NaOCl) | Environmentally friendly, uses readily available reagents, and allows for easy purification. organic-chemistry.org |

| S-Alkyl Isothiourea Salts | N-Chlorosuccinimide (NCS) / HCl | Mild conditions, good yields, and the byproduct can be recycled. organic-chemistry.org |

| Thiols, Disulfides | H₂O₂ / ZrCl₄ | High purity, very short reaction times, and mild conditions. organic-chemistry.org |

| Thiols, Disulfides, Thioacetates | NaClO₂ / HCl | Convenient, safe, and environmentally benign. organic-chemistry.org |

| Thiols, Disulfides | Nitrate salt / Chlorotrimethylsilane | Mild and efficient for direct oxidative chlorination. organic-chemistry.org |

The general reaction can be represented as: R-S-H (or R-S-S-R) + [Oxidizing/Chlorinating System] → R-SO₂Cl

The choice of the precursor and the specific reagent system would depend on factors such as availability of starting materials, desired scale of the reaction, and tolerance of other functional groups.

Sandmeyer-Type Sulfonyl Chloride Synthesis

The Sandmeyer reaction is a well-known method for the synthesis of aryl halides and other aromatic compounds from aryl diazonium salts, which are typically generated in situ from anilines. durham.ac.uk A modification of this reaction, often referred to as a Sandmeyer-type chlorosulfonylation, allows for the preparation of aryl sulfonyl chlorides. nih.govorganic-chemistry.orgnih.gov

In this reaction, an aromatic amine is treated with a nitrite (B80452) source (like sodium nitrite or tert-butyl nitrite) in the presence of an acid (like HCl) to form a diazonium salt. organic-chemistry.org This intermediate is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) catalyst to yield the corresponding aryl sulfonyl chloride. durham.ac.uknih.gov Modern variations may use stable sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide)). organic-chemistry.orgnih.gov

General Reaction Scheme for Aryl Sulfonyl Chlorides: Ar-NH₂ → [Ar-N₂]⁺Cl⁻ --(SO₂, CuCl/CuCl₂)--> Ar-SO₂Cl

It is important to note that the classical Sandmeyer reaction is specific to the conversion of aromatic amines. While some cyclization reactions involving alkyl chains attached to diazonium salts have been observed, a direct Sandmeyer-type synthesis of a simple alkylsulfonyl chloride like this compound from an alkyl amine is not the standard application of this methodology. The reaction's primary relevance is in the broader context of sulfonyl chloride synthesis, particularly for aromatic derivatives. sci-hub.se

Conversion from Hydroxyalkyl Sulfonic Acid Salts via Chlorination

A practical and high-yield method for the production of chloroalkylsulfonyl chlorides involves the reaction of hydroxyalkyl sulfonic acid salts with a chlorinating agent. google.com This method is particularly relevant for synthesizing compounds like this compound from readily available starting materials such as sodium 2-hydroxyethanesulfonate (B1228491) (sodium isethionate).

A patented process describes the reaction of a hydroxyalkyl sulfonic acid salt with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, in a substituted benzene (B151609) solvent. google.com This approach allows for the production of high-purity chloroalkylsulfonyl chloride with good yield and productivity. google.com The reaction involves the chlorination of both the hydroxyl group and the sulfonic acid salt functionality.

For instance, the synthesis of 2-chloroethanesulfonyl chloride from sodium isethionate proceeds as follows: HO-CH₂-CH₂-SO₃Na + 2 PCl₅ → Cl-CH₂-CH₂-SO₂Cl + 2 POCl₃ + NaCl + HCl

This methodology can be adapted to produce this compound, potentially starting from a corresponding 1-hydroxyethane sulfonic acid salt. The reaction conditions, including the choice of chlorinating agent, solvent, and temperature, are crucial for achieving the desired product. google.comresearchgate.net

Iii. Chemical Reactivity and Mechanistic Investigations of 1 Chloroethane 1 Sulfonyl Chloride

Fundamental Reaction Characteristics of the Compound

1-Chloroethane-1-sulfonyl chloride is a reactive organic compound characterized by its strong electrophilic nature. cymitquimica.com This reactivity stems from the presence of the sulfonyl chloride (-SO₂Cl) functional group. The sulfur atom in this group is in a high oxidation state and is bonded to two highly electronegative oxygen atoms and a chlorine atom. These electron-withdrawing groups create a significant partial positive charge on the sulfur atom, making it a prime target for attack by nucleophiles. fiveable.me The chlorine atom attached to the sulfonyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. fiveable.me

The compound readily engages in reactions with a variety of nucleophiles. fiveable.me For instance, it reacts with alcohols to form sulfonyl esters and with amines to produce sulfonamides. fiveable.me This reactivity makes it a versatile intermediate in organic synthesis for introducing the 1-chloroethanesulfonyl moiety into different molecular frameworks. The general mechanism involves the attack of the nucleophile on the electrophilic sulfur atom, leading to the displacement of the chloride ion. fiveable.me The reactivity of sulfonyl chlorides like this compound is central to their application in synthesizing a wide range of biologically active compounds, including pharmaceuticals. fiveable.me

In the presence of water, this compound undergoes hydrolysis. cymitquimica.com This reaction is a typical nucleophilic substitution where water acts as the nucleophile. The water molecule attacks the electrophilic sulfur atom of the sulfonyl chloride group. This is followed by the elimination of a proton and the chloride ion, leading to the formation of 1-chloroethanesulfonic acid. cymitquimica.com

The rate of hydrolysis for sulfonyl chlorides can be influenced by factors such as pH. Studies on aromatic sulfonyl chlorides have shown that the reaction proceeds via an Sₙ2 mechanism for both neutral water solvolysis and alkaline hydrolysis. rsc.org In alkaline conditions, where the hydroxide (B78521) ion (OH⁻) is the nucleophile, the reaction is typically faster due to the hydroxide ion being a stronger nucleophile than a neutral water molecule. savemyexams.com The rate of hydrolysis for halogenoalkanes is also dependent on the carbon-halogen bond strength; however, for this compound, the primary site of nucleophilic attack is the sulfur atom of the highly reactive sulfonyl chloride group. savemyexams.comsavemyexams.com

Table 1: Product of Hydrolysis

| Reactant | Nucleophile | Product |

|---|

Reactions with Nitrogen-Containing Nucleophiles

One of the most significant reactions of this compound is its reaction with primary and secondary amines to form N-substituted sulfonamides. fiveable.me This reaction is a cornerstone in medicinal chemistry, as the sulfonamide linkage is a key structural motif in a vast number of pharmaceutical drugs. fiveable.menih.gov The reaction proceeds through a nucleophilic attack by the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. libretexts.org A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction.

The general reaction is as follows: CH₃CHClSO₂Cl + R¹R²NH → CH₃CHClSO₂NR¹R² + HCl

The synthesis of sulfamides can be achieved through various methods, including the reaction of sulfonyl chlorides with anilines and iodine or by using surrogates for sulfur dioxide like DABSO with Grignard reagents followed by conversion to sulfonamides. organic-chemistry.org The reactivity of sulfonyl chlorides with amines is generally high, allowing for efficient and selective couplings to produce complex sulfonamides. nih.gov

Table 2: Representative Sulfonamide Formation

| Reactants | Base | Product Type |

|---|---|---|

| This compound, Primary Amine (RNH₂) | Triethylamine | N-Alkyl-1-chloroethanesulfonamide |

The reactivity of chloroalkanesulfonyl chlorides is harnessed in the field of peptide chemistry for functionalization and macrocyclization. While direct studies on this compound are not prevalent, the closely related reagent, 2-chloroethanesulfonyl chloride, demonstrates the utility of this class of compounds. nih.gov This reagent is used to functionalize peptides, which can then undergo intramolecular reactions to form cyclic structures. nih.gov

In a notable strategy, a peptide containing a secondary amine (for example, on an N-methylated amino acid) is reacted with 2-chloroethanesulfonyl chloride. This functionalizes the peptide with a 2-chloroethylsulfonamide group. Subsequent treatment with a non-nucleophilic base induces an elimination reaction, converting the 2-chloroethylsulfonamide into a vinyl sulfonamide. This vinyl sulfonamide acts as a Michael acceptor. If the peptide also contains a nucleophilic residue, such as cysteine with its thiol side chain, an intramolecular thiol-Michael "click" reaction occurs, leading to the formation of a macrocyclic peptide. nih.gov This on-resin macrocyclization of a cell adhesion peptide, RGDS, functionalized with 2-chloroethanesulfonyl chloride, proceeded with a relative efficiency of over 95%. nih.gov

This methodology highlights how chloroalkanesulfonyl chlorides can serve as valuable tools for creating structurally constrained peptides. Macrocyclization is a key strategy in drug design to improve the stability, potency, and proteolytic resistance of peptides. nih.govnih.gov

Table 3: Peptide Macrocyclization Strategy using a Chloroalkanesulfonyl Chloride

| Step | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Functionalization | 2-chloroethanesulfonyl chloride, Triethylamine | Peptide with N-(2-chloroethyl)sulfonamide | Introduce the reactive handle |

| 2. Elimination | 3% TFA/5% TES in DCM | Peptide with N-vinylsulfonamide | Generate Michael acceptor |

Reactions with Carbon-Carbon Unsaturated Systems

Sulfonyl chlorides are known to react with compounds containing carbon-carbon double or triple bonds, such as alkenes and alkynes. magtech.com.cn These reactions can proceed through various mechanisms, including radical additions, ionic reactions, and cycloadditions. magtech.com.cn While specific studies detailing the reactions of this compound with unsaturated systems are limited, the general reactivity of sulfonyl chlorides provides a framework for its expected behavior.

Reactions can include:

Chlorosulfonylation: The addition of the -SO₂Cl group across the double or triple bond.

[2+2] Annulations: The reaction of sulfonyl chlorides can generate sulfenes (RCH=SO₂) in situ via elimination of HCl with a base. These highly reactive sulfenes can then undergo [2+2] cycloaddition reactions with alkenes to form four-membered thietane (B1214591) 1,1-dioxide rings. magtech.com.cn

Radical Reactions: In the presence of a radical initiator, sulfonyl chlorides can add across alkenes.

A relevant synthetic strategy involves the electrophilic intramolecular cyclization of unsaturated compounds bearing a sulfonyl chloride group. nih.gov Although this typically involves intermolecular addition, the principle of the sulfonyl chloride acting as an electrophile towards a C-C multiple bond is a key concept. For example, N-chlorosulfonyltrichloroacetimidoyl chloride has been used in reactions where an unsaturated amine is first converted to an unsaturated sulfonyl chloride intermediate, which then undergoes an intramolecular cyclization catalyzed by a Lewis acid like AlCl₃. nih.gov This demonstrates the potential for the sulfonyl chloride moiety to participate in cyclization reactions involving unsaturated systems.

Generation and Reactivity of Transient Intermediates

The chemistry of this compound is often dictated by the formation of highly reactive, transient intermediates.

Sulfenes (R₂C=SO₂) are highly reactive intermediates that can be generated from alkanesulfonyl chlorides upon treatment with a base. cdnsciencepub.comresearchgate.net Mechanistic studies, often employing deuterium (B1214612) labeling, have shown that reactions of alkanesulfonyl chlorides can proceed through a competing elimination-addition (sulfene) pathway and a direct substitution pathway. cdnsciencepub.com The formation of sulfene (B1252967) is sensitive to the strength of the base used. cdnsciencepub.com For example, the reaction of 2-hydroxyethanesulfonyl chloride with tertiary amines shows evidence for the formation of hydroxymethylsulfene. cdnsciencepub.comresearchgate.net

This compound can be readily converted to vinylsulfonyl chloride, a valuable bis-electrophilic synthon, through dehydrochlorination. chemicalbook.com Vinylsulfonyl chloride and its derivatives, such as vinyl sulfonamides and vinylsulfonates, are versatile intermediates in organic synthesis. rit.edunih.govchemicalbook.com

The electron-deficient double bond in vinylsulfonates makes them excellent Michael acceptors, readily undergoing conjugate addition with various nucleophiles. nih.gov This reactivity has been exploited in the synthesis of macrocyclic peptides through thiol-Michael "click" chemistry. nih.gov Furthermore, vinyl sulfonamides can participate in intramolecular Diels-Alder reactions, demonstrating their utility in constructing complex polycyclic systems. chemicalbook.com

Iv. Synthetic Applications of 1 Chloroethane 1 Sulfonyl Chloride As a Versatile Reagent

Role in the Construction of Diverse Sulfonyl-Containing Scaffolds

The primary application of 1-Chloroethane-1-sulfonyl chloride is as an intermediate in the synthesis of compounds containing the sulfonyl group, particularly sulfonamides. enamine.net Sulfonyl chlorides and the closely related sulfonyl fluorides are recognized for their importance in combinatorial chemistry and drug discovery, providing access to a wide array of biologically active sulfonamides. enamine.net The reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion to form a stable sulfonamide bond.

This reactivity makes it a valuable tool for building complex molecular architectures and for the parallel synthesis of compound libraries, where clean reactions and high yields are essential. enamine.net Research has demonstrated its use in more specialized syntheses as well. For instance, the related isomer 2-chloroethanesulfonyl chloride has been employed in a one-pot sulfonylation/intramolecular thia-Michael addition protocol to create 1,5,2-dithiazepine 1,1-dioxides and in the synthesis of various vinyl sulfonamides.

Table 1: Examples of Sulfonyl-Containing Scaffolds from Sulfonyl Chlorides

| Scaffold Type | General Application | Source |

|---|---|---|

| Sulfonamides | Pharmaceuticals, Agrochemicals | nih.gov |

| Sulfonate Esters | Organic Synthesis Intermediates | |

| 1,5,2-Dithiazepine 1,1-dioxides | Heterocyclic Chemistry |

Utility as a Building Block in Complex Molecule Synthesis, including Pharmaceutical Intermediates

This compound is a valued building block in the synthesis of intricate molecules, particularly within the pharmaceutical industry. Its ability to introduce the sulfonyl group is crucial for creating intermediates used in the development of Active Pharmaceutical Ingredients (APIs). The sulfonamide moiety, which is readily formed from this reagent, is a key feature in a multitude of therapeutic agents.

A notable application of this compound has been reported in the development of antiviral agents. Specifically, it has been utilized as a synthetic intermediate in the creation of molecules targeting the SARS-CoV-2 virus, highlighting its relevance in contemporary medicinal chemistry. The introduction of the sulfonamide group can significantly influence the pharmacological properties of a drug candidate. Furthermore, sulfonyl chlorides in general are essential for generating libraries of compounds for screening purposes in drug discovery programs. enamine.net

Table 2: Applications in Complex Molecule Synthesis

| Application Area | Specific Use | Significance | Source |

|---|---|---|---|

| Medicinal Chemistry | Synthesis of antiviral agents | Targeting SARS-CoV-2 | |

| Pharmaceutical Development | Intermediate for Active Pharmaceutical Ingredients (APIs) | Broad utility in drug synthesis |

Applications in the Synthesis of Dyes and Pigments

Sulfonyl chlorides as a chemical class are important building blocks in the manufacture of dyes. nih.gov They are used in reactions to form sulfones or sulfonamides which are integral parts of the final dye structure. chempedia.info For example, compounds like 1,2-diazonaphthoquinone-5-sulfonyl chloride are key components in the synthesis of diazo-naphthoquinone (DNQ) photosensitizers, which are used in photoresists. chempedia.info While specific examples detailing the use of this compound in major industrial dye synthesis are not widely documented in prominent literature, its chemical nature as a sulfonyl chloride places it within the class of reagents utilized for these applications. nih.gov

Initiation of Polymerization Processes

In the field of polymer chemistry, this compound has found utility. It is employed in processes aimed at producing novel polymeric materials. Reports indicate its use in creating polymers with enhanced characteristics, such as improved thermal stability and mechanical properties. This suggests its role in modifying polymer backbones or acting as a key component in the polymerization reaction to achieve desired material specifications.

V. Computational and Theoretical Studies on Chloroalkanesulfonyl Chlorides

Quantum Chemical Analysis of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the distribution of electrons within it. For chloroalkanesulfonyl chlorides, these calculations can predict bond lengths, bond angles, and dihedral angles, which collectively define the molecule's geometry.

A related compound, nitrosyl chloride (ClNO), provides a simpler example of how molecular geometry is determined. With a central nitrogen atom single-bonded to a chlorine atom and double-bonded to an oxygen atom, along with a lone pair on the nitrogen, its VSEPR theory designation is AX2E, resulting in a bent or non-linear geometry. youtube.com

Prediction and Interpretation of Chemical Activity Descriptors (e.g., Frontier Molecular Orbitals, Hardness/Softness Parameters)

Chemical activity descriptors, derived from quantum chemical calculations, provide a quantitative measure of a molecule's reactivity. Frontier Molecular Orbital (FMO) theory is a cornerstone of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a critical parameter; a smaller gap generally signifies higher reactivity. For chloroalkanesulfonyl chlorides, the strongly electron-withdrawing sulfonyl chloride group significantly lowers the LUMO energy, enhancing the electrophilicity of the molecule.

In the case of vinyl sulfonyl systems, the HOMO is typically located on the π orbital of the carbon-carbon double bond, making it a site for electrophilic attack. Conversely, the LUMO is distributed over the π* antibonding orbital, and the electron-withdrawing sulfonyl chloride group makes the β-carbon a likely site for nucleophilic attack. While FMOs are powerful for small systems, their delocalized nature can be a limitation for larger molecules. nih.gov To address this, the concept of frontier molecular orbitalets (FMOLs) has been developed to provide localized orbitals that still capture the frontier nature of chemical processes. nih.gov

| Parameter | Significance |

| HOMO Energy | Indicates the ability to donate electrons (nucleophilicity). youtube.com |

| LUMO Energy | Indicates the ability to accept electrons (electrophilicity). youtube.com |

| HOMO-LUMO Gap | A smaller gap suggests higher chemical reactivity. |

Analysis of Local Chemical Reactivity (e.g., Molecular Electrostatic Potential, Fukui Functions, Net Charges)

While FMO theory provides a global picture of reactivity, the analysis of local chemical reactivity pinpoints specific reactive sites within a molecule. The Molecular Electrostatic Potential (MEP) is a valuable tool that maps the electron density onto the molecular surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For chloroalkanesulfonyl chlorides, the MEP would highlight the electrophilic nature of the sulfur atom in the sulfonyl chloride group and potentially the carbon atom attached to the chlorine.

Fukui functions are another powerful descriptor used to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. These indices quantify the change in electron density at a particular atomic site upon the addition or removal of an electron. Theoretical studies on the reaction between chlorocarbonylsulfenyl chloride and benzamide (B126) have utilized Fukui indices to examine the reactivity of cycloaddition processes. researchgate.net

Net atomic charges, calculated through various population analysis schemes, also provide insights into the distribution of charge within the molecule, further aiding in the prediction of reactive centers.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the potential energy surface (PES) of a reaction, which describes the energy of the system as a function of the positions of its atoms. nih.govresearchgate.net By locating the transition state—the highest energy point along the reaction coordinate—the activation energy can be determined, providing crucial information about the reaction kinetics. nih.gov

For reactions involving chloroalkanesulfonyl chlorides, such as nucleophilic substitution at the sulfonyl sulfur, computational methods can be used to model the step-by-step process. This includes identifying any intermediate species and calculating their relative energies. For example, studies on the reaction of C2H5I with Cl have identified multiple reaction channels, including hydrogen abstraction and displacement, with calculations indicating that hydrogen abstraction from the -CH2- group is the dominant pathway. nih.gov The improved canonical variational transition-state theory with small-curvature tunneling correction can be used to calculate rate constants over a wide temperature range. nih.gov

Quantum mechanical methods are powerful tools for describing these reaction pathways. nih.govresearchgate.net For instance, the bimolecular nucleophilic substitution (SN2) reaction between chloromethane (B1201357) and chloride ions has been studied using quantum computing to describe the PES. nih.govresearchgate.net Such studies can also explore the role of catalysts, as seen in the copper(I)-catalyzed cycloaddition reaction where the catalyst's coordination significantly alters the reaction mechanism. researchgate.net

Prediction of Spectroscopic Properties (e.g., Non-linear Optical Behaviors, Dipole Moments)

Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation. For instance, calculations can provide theoretical infrared (IR) and nuclear magnetic resonance (NMR) spectra. In the study of new lasalocid (B1674520) derivatives, significant chemical shifts in the 1H and 13C NMR spectra confirmed the formation of an ester bond. mdpi.com

Vi. Advanced Analytical and Spectroscopic Methodologies in Research on 1 Chloroethane 1 Sulfonyl Chloride

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and mechanistic elucidation of 1-chloroethane-1-sulfonyl chloride. Both ¹H and ¹³C NMR provide critical data for confirming the molecule's structure and understanding its chemical transformations.

Structural Elucidation: The structure of this compound features a chlorine atom and a sulfonyl chloride group attached to the same carbon atom. This arrangement is confirmed by NMR analysis. In the ¹H NMR spectrum, one would expect to see a quartet for the methine proton (CH) and a doublet for the methyl protons (CH₃) due to spin-spin coupling. The chemical shifts are influenced by the electronegative chlorine and sulfonyl chloride groups. For comparison, in the isomer 2-chloroethanesulfonyl chloride, the proton NMR spectrum shows two triplets. chemicalbook.com The ¹³C NMR spectrum of this compound would show two distinct signals corresponding to the two carbon atoms in different chemical environments. cdnsciencepub.com

Mechanistic Elucidation: NMR is also pivotal in studying the reaction mechanisms involving this compound. For instance, in reactions where it acts as an electrophile, NMR can be used to track the disappearance of the starting material and the appearance of the product, providing insights into reaction kinetics. The retention of configuration in certain reactions can also be verified using NMR techniques, which is crucial for stereospecific synthesis. youtube.com Low-field NMR spectroscopy, combined with 2D experiments like HSQC and HMBC, can be particularly useful for elucidating the structure of complex molecules and reaction products even with less powerful magnets. rsc.org

Utilization of Infrared (IR) Spectroscopy in Reaction Monitoring and Characterization

Infrared (IR) spectroscopy is a powerful tool for the real-time monitoring of reactions involving this compound and for the characterization of the compound itself.

Reaction Monitoring: The progress of reactions involving this compound can be effectively monitored using in-line IR spectroscopy techniques like FlowIR. cam.ac.uk The characteristic absorption bands of the sulfonyl chloride group (typically around 1375 cm⁻¹ and 1168 cm⁻¹) can be tracked to determine the rate of consumption of the starting material. cdnsciencepub.com For example, in the synthesis of sulfonamides or sulfonate esters, the disappearance of the S-Cl stretching vibration and the appearance of new bands corresponding to the S-N or S-O bonds of the products provide a direct measure of reaction conversion. This non-destructive, real-time analysis is invaluable for optimizing reaction conditions in both batch and continuous flow processes. cam.ac.ukmdpi.com

Characterization: The IR spectrum of this compound provides a unique "fingerprint" that can be used for its identification. docbrown.info Key absorption bands confirm the presence of specific functional groups. In addition to the strong S=O stretching vibrations of the sulfonyl chloride group, the spectrum will also show C-H stretching and bending vibrations. docbrown.info The presence of the C-Cl bond also gives rise to a characteristic absorption in the fingerprint region of the spectrum. docbrown.info

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) for Sulfonyl Chlorides |

| Asymmetric S=O Stretch | 1370 - 1410 |

| Symmetric S=O Stretch | 1170 - 1200 |

| S-Cl Stretch | 550 - 650 |

| C-Cl Stretch | 600 - 800 |

Mass Spectrometry for Product Identification and Pathway Analysis

Mass spectrometry (MS) is an essential technique for identifying the products of reactions involving this compound and for analyzing reaction pathways.

Product Identification: By providing the mass-to-charge ratio (m/z) of molecular ions and their fragments, MS allows for the confirmation of the molecular weight of reaction products. For instance, in the reaction of this compound with an amine to form a sulfonamide, mass spectrometry can verify the identity of the resulting sulfonamide by detecting its molecular ion peak. The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure.

Pathway Analysis: Mass spectrometry can also be used to detect and identify transient intermediates and byproducts in a reaction mixture. This information is crucial for understanding the reaction mechanism. For example, in complex reaction sequences, MS can help to elucidate whether a reaction proceeds through a desired pathway or if side reactions are occurring. The detection of unexpected ions can lead to the discovery of alternative reaction pathways or rearrangement products.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation of this compound from reaction mixtures and for the assessment of its purity.

Separation and Purification: Column chromatography is a widely used method for purifying this compound. nih.gov By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable mobile phase, the compound can be effectively separated from unreacted starting materials, catalysts, and byproducts. Fractional distillation under vacuum is another important purification technique, particularly for isolating the product on a larger scale.

Purity Assessment: The purity of a sample of this compound is often determined using gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.govgoogle.com These techniques separate the components of a mixture, and the area of the peak corresponding to this compound relative to the total peak area gives a quantitative measure of its purity. A high purity of over 99% can be achieved and verified using these methods. Gas chromatography is particularly well-suited for analyzing volatile compounds like this compound. google.com

| Technique | Application | Typical Purity Achieved |

| Gas Chromatography (GC) | Purity assessment, analysis of volatile impurities | >99% |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, analysis of non-volatile impurities | >99% |

| Column Chromatography | Purification of the final product | Variable, depends on scale and complexity |

| Fractional Distillation | Large-scale purification | >98% |

Vii. Future Research Directions and Emerging Trends for 1 Chloroethane 1 Sulfonyl Chloride

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of sulfonyl chlorides often involves harsh reagents like thionyl chloride or chlorosulfonic acid, which present significant environmental and safety challenges. cdnsciencepub.comnih.govmdpi.com Future research is increasingly focused on developing "green" and more efficient pathways to synthesize 1-chloroethane-1-sulfonyl chloride and related compounds.

Emerging trends point towards several promising areas:

Continuous Flow Chemistry: The use of continuous flow reactors offers enhanced safety, better temperature control, and improved scalability for exothermic reactions like chlorosulfonation. mdpi.comrsc.orgresearchgate.net This technology minimizes the volume of hazardous reagents at any given time and can lead to higher yields and purity. rsc.orgnih.gov Future work could adapt existing flow protocols for the synthesis of aryl sulfonyl chlorides to the specific production of this compound. mdpi.comresearchgate.net

Photocatalysis: Visible-light photocatalysis is a rapidly growing field in organic synthesis that enables reactions under mild conditions. nih.govacs.org Developing a photocatalytic route from precursors like 1-chloroethanethiol or its derivatives could offer a more sustainable alternative to traditional methods. nih.gov Heterogeneous photocatalysts, such as potassium poly(heptazine imide), are particularly attractive as they are cheap, recyclable, and can mediate the synthesis of sulfonyl chlorides from various starting materials. nih.govacs.org

Alternative Chlorinating/Oxidizing Agents: Research into milder and more selective reagents is ongoing. The use of N-chlorosuccinimide (NCS) or 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) for the oxidative chlorination of thiols or disulfides represents a safer alternative to gaseous chlorine. rsc.orgnih.gov Similarly, converting sulfonyl hydrazides into sulfonyl chlorides using NCS is a simple and rapid method that avoids harsh conditions. nih.gov

Table 1: Comparison of Synthetic Strategies for Sulfonyl Chlorides

| Method | Precursors | Reagents | Advantages | Challenges & Future Research |

|---|---|---|---|---|

| Traditional Chlorination | Thiols, Sulfonic Acids | SO₂Cl₂, POCl₃, ClSO₃H | Well-established, scalable. cdnsciencepub.comnih.gov | Harsh conditions, corrosive reagents, side products. cdnsciencepub.comgoogle.com |

| Continuous Flow Synthesis | Thiols, Disulfides, Anilines | DCH, ClSO₃H | Improved safety, scalability, and control. mdpi.comrsc.orgnih.gov | Requires specialized equipment; optimization for specific chloroalkane derivatives needed. |

| Photocatalysis | Thiols, Thioacetates, Diazonium Salts | Photocatalyst (e.g., K-PHI), Light | Mild conditions, high selectivity, sustainable. nih.govacs.org | Catalyst efficiency and substrate scope for aliphatic compounds need further exploration. |

| From Sulfonyl Hydrazides | Sulfonyl Hydrazides | N-Chlorosuccinimide (NCS) | Rapid, simple, high yields, mild conditions. nih.gov | Availability of the starting sulfonyl hydrazide precursor. |

Exploration of Novel Catalytic Transformations and Selectivity Control

The dual reactivity of this compound makes it an intriguing substrate for catalytic transformations. Future research will likely focus on selectively targeting either the sulfonyl chloride moiety or the C-Cl bond, or engaging both in novel reaction cascades.

Key emerging trends include:

Enantioselective Catalysis: While challenging, achieving enantioselective reactions is a major goal. The development of peptide-based catalysts for the desymmetrization of diols via enantioselective sulfonylation highlights the potential for creating chiral centers using sulfonyl chlorides. nih.gov Future work could explore the design of catalysts that can distinguish between the two enantiotopic faces of a prochiral nucleophile reacting with this compound, or catalysts that enable kinetic resolution.

Photoredox Catalysis: This powerful tool can be used to generate sulfonyl radicals from sulfonyl chlorides, which can then participate in a variety of addition reactions. researchgate.net Research could focus on developing new photoredox-catalyzed reactions, such as the chlorosulfonylation of alkenes and alkynes, using this compound as the source of both the chloroalkyl and sulfonyl groups.

Selective Activation: The development of reagents that can selectively activate one functional group in the presence of another is crucial. For instance, methods that convert primary sulfonamides to sulfonyl chlorides using activating agents like Pyry-BF4 under mild conditions could be adapted for late-stage functionalization, showcasing high chemoselectivity. nih.govresearchgate.net This principle could be extended to develop catalytic systems that differentiate between the two electrophilic sites within this compound.

Investigation of New Applications in Advanced Materials Science

The unique structure of this compound suggests its potential as a valuable monomer or modifying agent in materials science. Its ability to introduce both a sulfonyl linkage and a reactive chlorine handle could lead to materials with novel properties.

Future research directions could involve:

Polymer Synthesis: Sulfonyl chlorides can act as initiators for transition metal-catalyzed atom transfer radical polymerization (ATRP). quora.com this compound could be investigated as a bifunctional initiator, allowing for the growth of polymer chains and leaving a reactive sulfonyl chloride group for subsequent modification or crosslinking. This could lead to the creation of graft copolymers, block copolymers, or polymer networks.

Surface Modification: The reactivity of the sulfonyl chloride group allows it to be grafted onto surfaces containing nucleophilic groups (e.g., hydroxyls, amines). This could be used to modify the properties of materials like silica (B1680970), cellulose, or synthetic polymers, imparting increased hydrophilicity, flame retardancy, or sites for further functionalization via the pendant chloroethyl group.

Functional Materials: The sulfonyl group is a key component in many functional materials, including ion-exchange resins and specialty polymers. nih.gov Research could explore the incorporation of this compound into polymer backbones to create materials with tailored properties. For example, the resulting chlorosulfonated polymers, analogous to chlorosulfonated polyethylene (B3416737) (CSPE), could exhibit enhanced toughness and chemical resistance. wikipedia.org Furthermore, modification of porous carbon materials with sulfonyl chloride groups has been shown to be a viable strategy for creating novel catalysts. mdpi.com

Detailed Structure-Reactivity Relationship Studies of Substituted Chloroalkanesulfonyl Chlorides

A fundamental understanding of how the presence and position of chlorine atoms affect the reactivity of alkanesulfonyl chlorides is currently limited. Systematic studies are needed to build predictive models for this class of compounds.

Future research should focus on:

Kinetic and Mechanistic Studies: Detailed kinetic studies on the solvolysis and nucleophilic substitution reactions of this compound, compared with its isomers (e.g., 2-chloroethanesulfonyl chloride) and non-chlorinated analog (ethanesulfonyl chloride), would provide quantitative data on the electronic and steric effects of the α-chloro substituent. cdnsciencepub.com Such studies often involve investigating solvent isotope effects and activation parameters to elucidate the transition state structure. cdnsciencepub.com

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for probing reaction mechanisms, transition state energies, and the stability of intermediates. researchgate.net A systematic computational study of the reaction profiles of various chloroalkanesulfonyl chlorides with different nucleophiles would provide invaluable insight into their reactivity and selectivity. researchgate.net

Radical Reactions: The mechanism of radical formation from sulfonyl chlorides is an active area of research. researchgate.netnih.gov Investigating how the α-chloro substituent in this compound influences the stability of the resulting sulfonyl radical and the subsequent reaction pathways would be a valuable contribution. nih.gov

Table 2: Research Focus for Structure-Reactivity Studies

| Compound | Research Question | Experimental Technique | Computational Method |

|---|---|---|---|

| Ethanesulfonyl chloride | Establish baseline reactivity. | Conductimetry, Spectroscopy | DFT (Transition State Search) |

| This compound | Quantify the effect of the α-chlorine atom. | Kinetic Studies (Solvolysis) | Natural Bond Orbital (NBO) Analysis |

| 2-Chloroethanesulfonyl chloride | Quantify the effect of the β-chlorine atom. | Product Analysis (vs. elimination) | Reaction Profile Mapping |

| Dichloroethanesulfonyl chlorides | Investigate the cumulative electronic effects. | Crossover Experiments | Molecular Dynamics Simulations |

Q & A

Q. How can researchers validate the environmental impact of this compound in academic waste streams?

- Methodological Answer :

- Hydrolysis Profiling : Quench waste with excess sodium bicarbonate and analyze by ion chromatography for sulfate and chloride ions.

- Aquatic Toxicity Assays : Use Daphnia magna or Vibrio fischeri bioassays to evaluate ecotoxicity. Compare results with regulatory thresholds (e.g., EPA guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.